molecular formula C22H16O4S2 B14256276 Benzene, 1,1'-[(4-phenyl-1-buten-3-ynylidene)bis(sulfonyl)]bis- CAS No. 180194-56-3

Benzene, 1,1'-[(4-phenyl-1-buten-3-ynylidene)bis(sulfonyl)]bis-

Cat. No.: B14256276
CAS No.: 180194-56-3
M. Wt: 408.5 g/mol
InChI Key: SKFVGOHBNNKFSI-UHFFFAOYSA-N
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Description

Benzene, 1,1’-[(4-phenyl-1-buten-3-ynylidene)bis(sulfonyl)]bis- is a complex organic compound known for its unique structure and properties This compound features a benzene ring substituted with a 4-phenyl-1-buten-3-ynylidene group and two sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,1’-[(4-phenyl-1-buten-3-ynylidene)bis(sulfonyl)]bis- typically involves multi-step organic reactions. One common method includes the reaction of benzene derivatives with sulfonyl chlorides under controlled conditions. The reaction may require catalysts such as Lewis acids to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing advanced equipment to ensure purity and yield. The process often includes steps such as distillation, crystallization, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,1’-[(4-phenyl-1-buten-3-ynylidene)bis(sulfonyl)]bis- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups under specific conditions.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Lewis acids such as aluminum chloride.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted benzene compounds, depending on the reaction conditions and reagents used.

Scientific Research Applications

Benzene, 1,1’-[(4-phenyl-1-buten-3-ynylidene)bis(sulfonyl)]bis- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1,1’-[(4-phenyl-1-buten-3-ynylidene)bis(sulfonyl)]bis- involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form strong interactions with nucleophilic sites on proteins, potentially inhibiting or modifying their activity. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1,1’-(1-buten-3-yne-1,4-diyl)bis-: Similar structure but lacks the sulfonyl groups.

    4-Phenyl-3-buten-2-one: Contains a similar phenyl-buten-ynylidene moiety but differs in functional groups.

Uniqueness

Benzene, 1,1’-[(4-phenyl-1-buten-3-ynylidene)bis(sulfonyl)]bis- is unique due to the presence of both the sulfonyl groups and the phenyl-buten-ynylidene moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

180194-56-3

Molecular Formula

C22H16O4S2

Molecular Weight

408.5 g/mol

IUPAC Name

4,4-bis(benzenesulfonyl)but-3-en-1-ynylbenzene

InChI

InChI=1S/C22H16O4S2/c23-27(24,20-14-6-2-7-15-20)22(18-10-13-19-11-4-1-5-12-19)28(25,26)21-16-8-3-9-17-21/h1-9,11-12,14-18H

InChI Key

SKFVGOHBNNKFSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC=C(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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